molecular formula C19H21N3O4S B2843522 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide CAS No. 1252859-44-1

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide

Cat. No. B2843522
CAS RN: 1252859-44-1
M. Wt: 387.45
InChI Key: QZDBGYMVSBDCBI-UHFFFAOYSA-N
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Description

The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide” is a chemical compound with a formula that includes 25 Hydrogen atoms, 21 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the reaction proceeds cleanly and completely in the presence of different amines (chain aliphatic amines and benzyl amines) to afford a series of pyrimidine and indene-containing products .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thieno[3,2-d]pyrimidin-1-yl group, a butyl group, and a methoxyphenyl group .

Scientific Research Applications

Anticancer Activity

Research into thienopyrimidine derivatives has identified compounds with significant in vitro cytotoxic activity against a variety of cancer cell lines. For instance, derivatives synthesized using a key intermediate product showed appreciable cancer cell growth inhibition on several cancer cell lines, indicating potential as anticancer agents (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, structurally related to the specified compound, demonstrated significant anti-inflammatory and analgesic activities. These compounds were tested as cyclooxygenase inhibitors and showed high inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac, highlighting their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Studies on thienopyrimidine linked rhodanine derivatives unveiled compounds with potent antimicrobial potency against various bacterial and fungal strains. These findings suggest the potential application of such compounds in developing new antimicrobial agents, which could be crucial in combating drug-resistant microbial infections (Kerru et al., 2019).

Future Directions

The future directions for research on this compound could involve further exploration of its potential as a PARP-1 inhibitor, given the role of PARP-1 in DNA repair and the potential for compounds that inhibit it to be used in cancer treatment .

properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-4-9-21-18(24)17-15(8-10-27-17)22(19(21)25)12-16(23)20-13-6-5-7-14(11-13)26-2/h5-8,10-11,17H,3-4,9,12H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVVGBZZQSWQAA-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=CC=C3)OC)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide

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